N-Butyl-DI-(1-adamantyl)phosphonium iodide
Overview
Description
N-Butyl-DI-(1-adamantyl)phosphonium iodide is a useful research compound. Its molecular formula is C24H40IP and its molecular weight is 486.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications in Amination Reactions : Alkyl-di-(1-adamantyl)phosphonium salts, similar to N-Butyl-DI-(1-adamantyl)phosphonium iodide, are practical ligand precursors for palladium-catalyzed amination of aryl chlorides, demonstrating high efficiency and turnover numbers up to 10,000 (Tewari, Hein, Zapf, & Beller, 2005).
Synthesis and Reactivity of Arylpalladium Complexes : Monomeric arylpalladium(II) halide complexes containing related phosphine ligands, such as 1-adamantyl-di-tert-butylphosphine, have been synthesized and characterized. These complexes play a role in palladium-catalyzed cross-coupling reactions (Stambuli, Bühl, & Hartwig, 2002).
Synthesis and Applications in Cross-Coupling Reactions : Improved synthesis methods for di(1-adamantyl)alkylphosphines and their phosphonium salts have been developed, showcasing their utility as ligands in palladium-catalyzed cross-coupling reactions (Tewari, Hein, Zapf, & Beller, 2004).
Water-Soluble Ligand Precursors for Aqueous-Phase Catalysis : Water-soluble ligand precursors like di-1-adamantyl(4-sulfonatobenzyl)phosphonium have been synthesized for use in aqueous-phase Suzuki and Sonogashira couplings, highlighting the potential for more sustainable and safer synthetic processes (Moore, Laskay, Duque, Kelley, Rogers, & Shaughnessy, 2015).
Zeolite Chemistry Applications : 1-Adamantyltrimethylphosphonium iodide, a compound related to this compound, has been synthesized and is of interest in zeolite chemistry as a structure-directing agent (Mansour, Nejman, Taylor, Chalmers, Rey, Bengueddach, Woollins, Slawin, & Kilian, 2017).
Use in Direct Arylation Methods : Palladium-catalyzed methods for the direct ortho-arylation of free benzoic acids utilize similar phosphonium ligands, demonstrating their utility in organic synthesis (Chiong, Pham, & Daugulis, 2007).
Properties
IUPAC Name |
bis(1-adamantyl)-butylphosphanium;iodide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39P.HI/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;/h17-22H,2-16H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXHWLZKSOGUFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[PH+](C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40IP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
714951-87-8 | |
Record name | Phosphine, butylbis(tricyclo[3.3.1.13,7]dec-1-yl)-, hydriodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=714951-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.